N-Ethyl-p-menthane-3-carboxamide

Catalog No.
S004592
CAS No.
39711-79-0
M.F
C13H25NO
M. Wt
211.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-p-menthane-3-carboxamide

CAS Number

39711-79-0

Product Name

N-Ethyl-p-menthane-3-carboxamide

IUPAC Name

N-ethyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

InChI

InChI=1S/C13H25NO/c1-5-14-13(15)12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3,(H,14,15)

InChI Key

VUNOFAIHSALQQH-UHFFFAOYSA-N

SMILES

CCNC(=O)C1CC(CCC1C(C)C)C

Solubility

Insoluble in water
Soluble (in ethanol)

Synonyms

N-Ethyl-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide

Canonical SMILES

CCNC(=O)C1CC(CCC1C(C)C)C

Description

The exact mass of the compound N-Ethyl-p-menthane-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
  • Chemical Structure and Classification

    N-Ethyl-p-menthane-3-carboxamide is classified as a p-menthane monoterpenoid according to PubChem PubChem N-Ethyl-p-menthane-3-carboxamide: . Monoterpenoids are a large class of natural products with diverse biological activities. Studying the structure of N-Ethyl-p-menthane-3-carboxamide might provide insights into the properties of other related monoterpenoids.

  • Availability for Research

    Several chemical suppliers offer N-Ethyl-p-menthane-3-carboxamide for purchase, often labeled for research purposes example: Tokyo Chemical Industry: . This suggests that researchers might be interested in its potential applications.

  • Limited Literature Search

    A search of scientific databases using N-Ethyl-p-menthane-3-carboxamide as a keyword yielded no significant results. This indicates that research on this specific compound might be limited or not yet published in the public domain.

Further investigation might be needed to uncover the specific research applications of N-Ethyl-p-menthane-3-carboxamide. This could involve:

  • Searching for patents or unpublished research reports that mention the compound.
  • Contacting researchers who specialize in the field of monoterpenoids.

N-Ethyl-p-menthane-3-carboxamide, also known as Ethyl menthane carboxamide, is a synthetic compound belonging to the class of menthane monoterpenoids. It is characterized by its chemical formula C13H25NOC_{13}H_{25}NO and a molecular weight of approximately 211.34 g/mol. This compound appears as a white crystalline powder and exhibits a mild menthol-like aroma with a strong physiological cooling effect, making it popular in various consumer products, particularly in oral care and cosmetic formulations .

There is no current information available on the mechanism of action of N-Et-PMC. Without knowledge of its biological activity, it is impossible to speculate on its interaction with other molecules or its potential effects in biological systems.

  • As with its mechanism of action, no data exists regarding the safety or hazards associated with N-Et-PMC. Due to the lack of information, it is advisable to handle this compound with caution and consult with a safety professional before any experimentation.

    . One notable method involves the reaction of menthol with ethyl chloroformate and ammonia, leading to the formation of the desired carboxamide. The reaction typically proceeds through an acylation process, where the amine group of menthol reacts with the carbonyl group of ethyl chloroformate, followed by hydrolysis to yield N-Ethyl-p-menthane-3-carboxamide .

    This compound acts as a selective ligand for the transient receptor potential melastatin-8 channel, which is involved in sensory perception related to temperature and pain. Its physiological cooling effect is attributed to its ability to activate these receptors, providing a cooling sensation upon application. This property makes it particularly useful in products aimed at soothing skin or oral irritation .

    The synthesis of N-Ethyl-p-menthane-3-carboxamide can be achieved through various methods:

    • Acylation Method: Involves the reaction of menthol with ethyl chloroformate and ammonia.
    • Polyphosphoric Acid Method: This method includes using polyphosphoric acid to facilitate the reaction between diethyl carbonate and p-menthane-3-carbonitrile under controlled temperature conditions .
    • Multistep Synthesis: A more complex approach may involve multiple reaction steps to achieve higher purity and yield of the final product .

    N-Methyl-p-menthane-3-carboxamideMenthol derivativeModerateOral care, cosmeticsWS-23 (Cooling Agent)Synthetic cooling agentStrongFood and beverages, personal careMentholNatural compoundStrongWide range including food and cosmeticsN-Ethyl-p-menthane-3-carboxamideSynthetic carboxamideStrongOral care, cosmetics

    N-Ethyl-p-menthane-3-carboxamide is noted for being milder than menthol while still providing effective cooling properties, making it a preferred choice in formulations aimed at sensitive applications .

    Studies on N-Ethyl-p-menthane-3-carboxamide have focused on its interaction with sensory receptors, particularly the transient receptor potential melastatin-8 channel. The compound has been shown to activate these receptors effectively, which correlates with its cooling sensation in various formulations. Additionally, its non-irritating nature makes it suitable for sensitive skin applications .

    Physical Description

    Solid
    White solid; Slight menthol like cooling effect

    XLogP3

    3.5

    Hydrogen Bond Acceptor Count

    1

    Hydrogen Bond Donor Count

    1

    Exact Mass

    211.193614421 g/mol

    Monoisotopic Mass

    211.193614421 g/mol

    Heavy Atom Count

    15

    Melting Point

    91 - 93 °C

    UNII

    6S7S02945H

    GHS Hazard Statements

    Not Classified;
    Reported as not meeting GHS hazard criteria by 1437 of 1512 companies (only ~ 5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

    Other CAS

    39711-79-0

    Wikipedia

    Ethyl menthane carboxamide

    Use Classification

    Food additives -> Flavoring Agents
    Fragrance Ingredients
    Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
    Flavoring Agents -> JECFA Flavorings Index
    Cosmetics -> Tonic

    General Manufacturing Information

    Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-: ACTIVE

    Dates

    Modify: 2023-09-12

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